Molecular Weight and Mass-Based Purity Differentiation vs. Unsubstituted Parent Core
The introduction of a single fluorine atom at the 7-position increases the molecular weight by 17.99 g/mol relative to the unsubstituted 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one parent scaffold . The 7-fluoro derivative has a confirmed molecular weight of 184.19 g/mol (C7H5FN2OS), while the unsubstituted core has a molecular weight of 166.20 g/mol (C7H6N2OS) [1]. This mass differential is analytically significant, as it provides a definitive, high-confidence mass spectrometry identifier to distinguish between the two compounds in reaction monitoring, impurity profiling, and final product characterization. Furthermore, the 7-fluoro compound is commercially available at a documented purity of 98% .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 184.19 g/mol (C7H5FN2OS) |
| Comparator Or Baseline | Unsubstituted 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one: 166.20 g/mol (C7H6N2OS) [1] |
| Quantified Difference | +17.99 g/mol (10.8% increase) |
| Conditions | Calculated exact mass based on molecular formula |
Why This Matters
The substantial mass shift provides unambiguous analytical differentiation via LC-MS or HRMS, preventing misidentification in complex synthetic sequences and ensuring batch-to-batch consistency.
- [1] PubChem. 1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one. CID 29110. Molecular Weight: 166.20 g/mol. View Source
